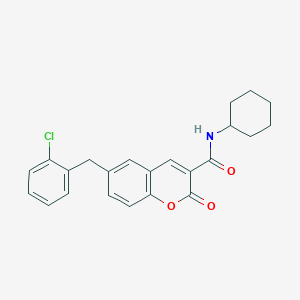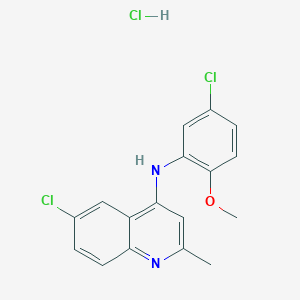![molecular formula C22H31ClN2O3 B4996073 N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)
N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride, commonly known as DMBA-N~1~-mesityl-beta-alaninamide hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and cancer research.
Aplicaciones Científicas De Investigación
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has been investigated for its potential use in the treatment of Alzheimer's disease and as an anticonvulsant.
Mecanismo De Acción
The exact mechanism of action of DMBA-N~1~-mesityl-beta-alaninamide hydrochloride is still being investigated. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of programmed cell death. DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has been reported to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of histone deacetylases. DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has also been reported to have anticonvulsant properties and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have potent anticancer properties and to be effective against a wide range of cancer cell lines. However, DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is still being investigated. In addition, more research is needed to determine its safety and toxicity in vivo.
Direcciones Futuras
There are several future directions for research on DMBA-N~1~-mesityl-beta-alaninamide hydrochloride. One area of research is the development of new derivatives of the compound with improved potency and selectivity against cancer cells. Another area of research is the investigation of the compound's potential use in combination with other anticancer drugs to enhance their effectiveness. Finally, more research is needed to determine the safety and toxicity of DMBA-N~1~-mesityl-beta-alaninamide hydrochloride in vivo, and its potential use as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride is synthesized through a multistep process involving the reaction of 3,4-dimethoxyphenethylamine with mesityl chloride to form N-(3,4-dimethoxyphenethyl)-mesitylamide, which is then reacted with beta-alanine to form N~1~-mesityl-N~3~-(2-(3,4-dimethoxyphenyl)ethyl)-beta-alaninamide. The final step involves the reaction of the latter compound with hydrochloric acid to form DMBA-N~1~-mesityl-beta-alaninamide hydrochloride.
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.ClH/c1-15-12-16(2)22(17(3)13-15)24-21(25)9-11-23-10-8-18-6-7-19(26-4)20(14-18)27-5;/h6-7,12-14,23H,8-11H2,1-5H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINJOMFEKOKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCNCCC2=CC(=C(C=C2)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)
![3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)
![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)

![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)

![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)